molecular formula C14H12O B1332197 2-(3-Methylphenyl)benzaldehyde CAS No. 216443-17-3

2-(3-Methylphenyl)benzaldehyde

Cat. No.: B1332197
CAS No.: 216443-17-3
M. Wt: 196.24 g/mol
InChI Key: OTYFSYHNGKILGT-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-methylphenyl group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-Methylbenzoic acid.

    Reduction: 2-(3-Methylphenyl)methanol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

2-(3-Methylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is used in the manufacture of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(2-Methylphenyl)benzaldehyde
  • 3-(4-Methylphenyl)benzaldehyde
  • 4-(3-Methylphenyl)benzaldehyde

Comparison: 2-(3-Methylphenyl)benzaldehyde is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and properties. Compared to its isomers, it may exhibit different physical and chemical behaviors, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

2-(3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYFSYHNGKILGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362632
Record name 2-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216443-17-3
Record name 2-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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